Ptaeroglycol

Description

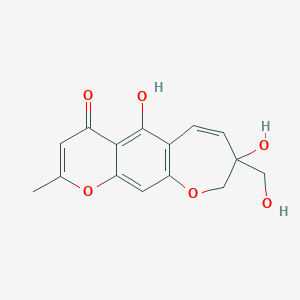

Structure

2D Structure

3D Structure

Properties

CAS No. |

18836-12-9 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

5,8-dihydroxy-8-(hydroxymethyl)-2-methyl-9H-pyrano[3,2-h][1]benzoxepin-4-one |

InChI |

InChI=1S/C15H14O6/c1-8-4-10(17)13-12(21-8)5-11-9(14(13)18)2-3-15(19,6-16)7-20-11/h2-5,16,18-19H,6-7H2,1H3 |

InChI Key |

IVVDHMXDSFGHMC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(C=C3)(CO)O)O |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Ptaeroglycol

Methodologies for Ptaeroglycol Isolation from Natural Sources

This compound has been successfully isolated from the heartwood of Ptaeroxylon obliquum, a tree commonly known as the sneezewood tree, and from Cedrelopsis grevei. mdpi.complante-essentielle.comukzn.ac.za The process of obtaining pure this compound from these plant matrices involves initial extraction followed by meticulous purification.

Chromatographic Techniques for this compound Purification

Chromatography is a fundamental technique for the purification of this compound from crude plant extracts. nih.govbio-rad.comcytivalifesciences.com This separation method relies on the differential partitioning of compounds between a stationary phase and a mobile phase. iitkgp.ac.in In the context of this compound purification, column chromatography is a commonly employed method. mdpi.com

The general workflow for chromatographic purification of this compound involves:

Column Packing: A glass column is packed with a solid adsorbent material, such as silica (B1680970) gel or alumina, which serves as the stationary phase. mdpi.com

Sample Loading: The crude extract, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the column. sigmaaldrich.com

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. As the solvent flows, the different components of the extract travel down the column at different rates based on their affinity for the stationary phase and their solubility in the mobile phase. cytivalifesciences.com

Fraction Collection: The eluate is collected in a series of fractions. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify which fractions contain the desired compound, this compound.

Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed, typically under reduced pressure, to yield the isolated compound.

The choice of solvents for both the mobile phase and for dissolving the initial extract is critical and is determined empirically to achieve the best separation.

Extraction Protocols for this compound from Plant Matrices

The initial step in isolating this compound is the extraction of the compound from the plant material. celignis.comnih.gov This involves using a solvent to selectively dissolve the desired compounds from the solid plant matrix. nih.gov

A common procedure for extracting this compound from the heartwood of Ptaeroxylon obliquum or Cedrelopsis grevei is as follows:

Sample Preparation: The heartwood of the plant is first ground into a coarse powder to increase the surface area for extraction. nih.gov

Maceration: The powdered plant material is then soaked in a suitable organic solvent, such as methanol (B129727) or ethanol, for an extended period, often several days. nih.govnih.gov This process, known as maceration, allows the solvent to penetrate the plant cells and dissolve the target compounds. researchgate.net

Filtration and Concentration: The mixture is then filtered to separate the solid plant debris from the liquid extract. The resulting extract, which now contains this compound along with other extracted compounds, is then concentrated by evaporating the solvent, usually with a rotary evaporator.

This crude extract is then subjected to the chromatographic purification techniques described in the previous section to isolate pure this compound.

Advanced Spectroscopic and Crystallographic Approaches for this compound Structure Determination

Once isolated, the precise molecular structure of this compound was determined using advanced analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.net These techniques provide detailed information about the arrangement of atoms within the molecule.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. wikipedia.orgyoutube.com For the structural elucidation of this compound, high-field NMR instruments are utilized to obtain high-resolution spectra. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic framework of a molecule. researchgate.netdal.ca

¹H NMR: This experiment provides information about the different types of protons in the this compound molecule and their chemical environments. hmdb.canp-mrd.orghmdb.ca The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons of that type. Furthermore, the splitting pattern (multiplicity) of a signal provides information about the number of neighboring protons, a phenomenon known as spin-spin coupling. nih.gov

¹³C NMR: This experiment identifies the different carbon atoms in the this compound molecule. measurlabs.com Each unique carbon atom gives a distinct signal in the spectrum, allowing for a count of the total number of carbon atoms in the molecule.

Table 1: Representative 1D NMR Data for this compound Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. This table provides a general representation.

| Atom Type | Technique | Typical Chemical Shift Range (ppm) | Information Provided |

| Protons (¹H) | ¹H NMR | 0 - 10 | Electronic environment, relative number of protons, neighboring protons. |

| Carbons (¹³C) | ¹³C NMR | 0 - 220 | Number and types of carbon atoms (e.g., alkyl, alkene, carbonyl). |

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. nih.govresearchgate.nettib.eu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. nmr.tips This helps to piece together fragments of the molecule by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. tib.eu This is instrumental in determining the stereochemistry and three-dimensional conformation of the this compound molecule.

Table 2: Key 2D NMR Experiments for this compound Structure Elucidation

| Experiment | Type | Information Provided |

| COSY | Homonuclear | Shows ¹H-¹H spin-spin coupling correlations. |

| HSQC/HMQC | Heteronuclear | Correlates directly bonded ¹H and ¹³C atoms. |

| HMBC | Heteronuclear | Shows long-range (2-3 bond) ¹H-¹³C correlations. |

| NOESY | Homonuclear | Identifies protons that are close in space, revealing stereochemistry. |

The collective data from these 1D and 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals and the definitive determination of the chemical structure of this compound.

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and databases, no specific information could be found for the chemical compound "this compound." This includes its isolation, structural elucidation, and the application of mass spectrometry, X-ray crystallography, or Micro-Electron Diffraction (MicroED) techniques for its analysis.

The search results did not yield any data pertaining to a compound with this name, preventing the generation of an article based on the provided outline. It is possible that "this compound" is a very novel, rare, or alternatively named substance that is not yet documented in publicly accessible scientific records. Further clarification on the compound's origin or alternative nomenclature may be necessary to locate relevant information.

Biosynthetic Pathways of Ptaeroglycol

Elucidation of Ptaeroglycol Biosynthesis in Producer Organisms

The biosynthesis of this compound in its natural producers, such as Ptaeroxylon obliquum, is believed to follow a multi-step enzymatic cascade, initiating from simple metabolic precursors and culminating in the elaborate oxepinochromone structure.

Precursor Incorporation Studies in this compound Biosynthesis

While no specific precursor incorporation studies have been reported for this compound, the biosynthesis of the foundational chromone (B188151) structure is understood to proceed via the polyketide pathway. scispace.com This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. It is hypothesized that the biosynthesis of the chromone core of this compound begins with the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a polyketide chain.

Subsequent modifications, including the introduction of a prenyl group, are crucial for the formation of the oxepin (B1234782) ring. This prenyl group is derived from the terpenoid pathway, specifically from dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP). Therefore, it is proposed that labeled precursors for both the polyketide and terpenoid pathways would be incorporated into the this compound structure.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Molecule | Biosynthetic Pathway | Resulting Structural Moiety |

| Acetyl-CoA | Polyketide Pathway | Starter unit for the chromone backbone |

| Malonyl-CoA | Polyketide Pathway | Extender units for the chromone backbone |

| Dimethylallyl pyrophosphate (DMAPP) | Terpenoid Pathway | Prenyl group for oxepin ring formation |

Enzyme Characterization within the this compound Biosynthetic Cascade

The enzymatic machinery responsible for this compound biosynthesis is yet to be isolated and characterized. However, based on the proposed pathway, several key enzyme families are predicted to be involved.

The initial formation of the chromone scaffold is likely catalyzed by a Type III polyketide synthase (PKS) . These enzymes are responsible for the iterative condensation of CoA-linked starter and extender units to form a polyketide intermediate, which then undergoes cyclization to form the chromone ring. scienceopen.com Specifically, a pentaketide chromone synthase (PCS) could be involved in generating a 5,7-dihydroxy-2-methylchromone core, a common precursor for many chromone derivatives. researchgate.net

Following the formation of the chromone core, a prenyltransferase would catalyze the attachment of a DMAPP unit to the chromone ring. The subsequent formation of the seven-membered oxepin ring is a more complex process that likely involves a series of enzymatic reactions, including cyclization and rearrangement. The enzymes catalyzing these steps could include cyclases and cytochrome P450 monooxygenases , which are known to be involved in the structural diversification of natural products. mdpi.com

Table 2: Hypothetical Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function |

| Type III Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone of the chromone core. |

| Prenyltransferase | Attaches a dimethylallyl pyrophosphate (DMAPP) group to the chromone intermediate. |

| Cyclase | Catalyzes the formation of the oxepin ring from the prenylated chromone precursor. |

| Cytochrome P450 Monooxygenase | Potentially involved in modifications of the chromone and oxepin rings. |

Genetic Basis and Transcriptomic Analysis of this compound Production

The genes encoding the biosynthetic enzymes for this compound are expected to be located in a gene cluster within the genomes of Ptaeroxylon obliquum and Cedrelopsis grevei. Such clustering of genes for a specific metabolic pathway is a common feature in plants and facilitates the coordinated regulation of their expression. While no specific transcriptomic analyses have been conducted to identify these genes, studies on related species suggest that the expression of these biosynthetic genes is likely induced by specific developmental or environmental cues. grafiati.com

Future research involving the sequencing and transcriptomic analysis of these producer organisms will be crucial for identifying the candidate genes involved in this compound biosynthesis. This would provide a foundation for the functional characterization of the enzymes and the elucidation of the complete biosynthetic pathway at the molecular level.

Chemoenzymatic and Synthetic Biology Approaches to this compound Biosynthesis

The elucidation of the putative biosynthetic pathway for this compound opens avenues for its production using chemoenzymatic and synthetic biology strategies. These approaches offer the potential for sustainable and scalable production of this compound and its analogs.

Reconstruction and Engineering of this compound Biosynthetic Pathways

The reconstruction of the this compound biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, is a promising strategy for its production. scienceopen.com This would involve the identification and cloning of the entire set of biosynthetic genes from the native producer and their expression in the heterologous host.

Metabolic engineering of the host organism would likely be necessary to enhance the supply of precursors, such as acetyl-CoA, malonyl-CoA, and DMAPP, thereby increasing the yield of this compound. Furthermore, the biosynthetic pathway could be engineered to produce novel analogs of this compound with potentially improved biological activities. This could be achieved by introducing enzymes from other biosynthetic pathways or by modifying the substrate specificity of the existing enzymes. nih.gov

Directed Evolution Strategies for this compound Pathway Optimization

Directed evolution is a powerful tool for optimizing the activity and specificity of enzymes and entire metabolic pathways. sigmaaldrich.comnih.gov This technique could be applied to improve the efficiency of the this compound biosynthetic pathway. For instance, the key enzymes in the pathway, such as the PKS and the prenyltransferase, could be subjected to rounds of random mutagenesis and screening to identify variants with enhanced catalytic activity or altered substrate specificity.

Furthermore, directed evolution could be used to evolve the entire pathway for improved flux towards this compound production. This would involve generating a library of pathway variants and selecting for those that produce the highest titers of the target compound. Such strategies have the potential to significantly enhance the economic viability of producing this compound through synthetic biology. plos.org

Total Synthesis and Synthetic Methodologies for Ptaeroglycol and Analogs

Strategic Approaches to the Total Synthesis of Ptaeroglycol

The total synthesis of complex natural products like this compound requires a carefully planned strategy, often conceptualized through a process of deconstruction known as retrosynthetic analysis. This approach allows chemists to work backward from the complex target to simpler, commercially available starting materials. acs.orgijrpc.comacs.org

Retrosynthetic Analysis of the this compound Scaffold

The retrosynthetic analysis of this compound identifies several key disconnections. The core structure can be broken down into two main components: the chromone (B188151) unit and the seven-membered oxepine ring.

Oxepine Ring Disconnection: The seven-membered oxepine ring is a significant synthetic challenge. A logical disconnection strategy involves a Ring-Closing Metathesis (RCM) reaction, a powerful tool for forming cyclic structures. up.ac.zaup.ac.za This retrosynthetic step breaks the oxepine ring to reveal a diene precursor. This precursor would feature one alkene attached to the chromone core and another at the end of a side chain containing the future C8 stereocenter.

Chromone Core Disconnection: The chromone core itself can be disconnected via established methods. A common approach is the acid-catalyzed cyclization of a 1-(2-hydroxyphenyl)-1,3-dione intermediate (a Baker-Venkataraman rearrangement product) or a related precursor. ijrpc.comresearchgate.net This breaks the pyranone ring of the chromone, leading back to simpler phenolic derivatives, such as a substituted 2'-hydroxyacetophenone. gu.se

Side Chain Disconnection: The C-8 quaternary stereocenter with its hydroxyl and hydroxymethyl groups can be traced back to a simpler precursor, perhaps through the oxidation of a less functionalized intermediate. The allyl group necessary for the RCM reaction can be introduced via nucleophilic addition to a ketone or through an allylation reaction on a phenolic oxygen followed by a Claisen rearrangement to form a C-C bond. up.ac.zaup.ac.za

This analysis suggests a convergent synthesis where the chromone core and the oxepine ring precursor are synthesized separately before being joined and cyclized. gu.se

Key Reactions and Stereochemical Control in this compound Total Synthesis

Executing the synthesis of this compound requires a toolkit of reliable chemical reactions and precise control over stereochemistry.

The formation of the chromone ring often relies on classic reactions like the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization or the Kostanecki-Robinson reaction from 2'-hydroxyacetophenones. ijrpc.comup.ac.za A significant challenge in the synthesis of this compound is the construction of the seven-membered oxepine ring. Ring-Closing Metathesis (RCM) has emerged as a premier method for this task, often employing ruthenium-based catalysts like the Grubbs catalysts. up.ac.zaup.ac.za

Stereochemical control is paramount, particularly for establishing the C8 quaternary center. This can be approached in several ways:

Substrate-Controlled Diastereoselection: Using the existing chirality in the molecule to direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Asymmetric Synthesis: Employing chiral reagents or catalysts to introduce a new stereocenter with a specific configuration. For instance, an asymmetric dihydroxylation could be used to install the hydroxyl groups on an alkene precursor with high stereoselectivity.

Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure natural product, such as an amino acid or a sugar, that already contains one or more of the required stereocenters. ebi.ac.uk

In a synthetic approach towards isomers of this compound, such as eranthin acetate (B1210297) and ptaeroxylinol acetate, the key steps included an allylation followed by a Claisen rearrangement to construct the carbon framework, and a subsequent RCM to form the oxepine ring. up.ac.zaup.ac.za

Development of Novel Synthetic Methods Inspired by this compound Structure

The unique structural features of molecules like this compound often necessitate the development or refinement of synthetic methods to overcome specific challenges.

Catalytic Reactions for this compound Core Construction

The construction of the this compound core heavily relies on advanced catalytic methods.

| Catalytic Reaction | Purpose in this compound Synthesis | Catalyst Example |

| Ring-Closing Metathesis (RCM) | Formation of the seven-membered oxepine ring. | Grubbs' 2nd Generation Catalyst |

| Palladium-Catalyzed Cross-Coupling | Assembly of the carbon skeleton (e.g., Suzuki or Heck reactions). acs.org | Pd(PPh₃)₄ |

| Acid/Base Catalysis | Cyclization to form the chromone ring. acs.orgijrpc.combas.bg | H₂SO₄, Polyphosphoric Acid (PPA) |

| Asymmetric Hydrogenation/Dihydroxylation | Stereoselective installation of functional groups. | Chiral Rhodium or Osmium complexes |

The use of RCM for building the oxepine ring fused to an aromatic system is a key modern strategy. up.ac.zaup.ac.za Additionally, various transition-metal catalysts, particularly palladium complexes, are instrumental in the modular assembly of the required precursors through cross-coupling reactions. nih.gov The choice of catalyst is crucial for achieving high yields and selectivity.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of natural products is often extended to the creation of derivatives and analogues to probe their biological activity. nih.gov This process, known as Structure-Activity Relationship (SAR) studies, involves systematically modifying parts of the molecule to understand which structural features are essential for its function. yyu.edu.trup.ac.za

For this compound and its relatives, SAR studies are crucial for understanding their antifungal properties. nih.govresearchgate.net Researchers have synthesized both the linear and angular isomers of the oxepinochromone core, as well as various derivatives, to test against fungal strains like Candida albicans and Cryptococcus neoformans. acs.orgnih.gov

| Compound/Derivative | Structural Modification | Purpose of Synthesis |

| Ptaeroxylinol Acetate | Linear isomer of acetylated this compound. | SAR study; comparison of activity with angular isomer. up.ac.za |

| Eranthin Acetate | Angular isomer of acetylated this compound. | SAR study; comparison of activity with linear isomer. up.ac.za |

| De-acetylated Analogues | Removal of the acetyl group. | To determine the importance of the acetyl group for bioactivity. researchgate.net |

| Prenylated Derivatives | Introduction of a prenyl group. | To explore the effect of lipophilicity on activity. up.ac.za |

These studies revealed that even subtle changes, such as the geometry of the ring fusion (linear vs. angular), can significantly impact biological activity. For instance, 12-O-acetylptaeroxylinol (linear) showed higher activity against C. neoformans, while 12-O-acetyleranthin (angular) was more potent against C. albicans. nih.gov Such findings are invaluable for designing more potent and selective therapeutic agents based on the this compound scaffold.

Molecular Mechanism of Action of Ptaeroglycol at the Cellular and Biochemical Level

Identification of Specific Biological Targets for Ptaeroglycol

The direct biological targets of this compound have not been extensively characterized. While extracts of the plants containing this compound have shown various biological activities, specific data pinpointing the molecular targets of this individual compound are scarce.

There is currently no specific experimental data detailing the direct interaction of this compound with key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Studies have investigated the anti-inflammatory properties of extracts from Ptaeroxylon obliquum. For instance, methanolic extracts of the wood have demonstrated cyclooxygenase inhibition. nih.gov Other compounds isolated from this plant, such as eranthin, β-amyrin, and lupeol, have shown inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov However, these studies did not report specific inhibitory concentrations or activities for this compound itself. Similarly, while this compound was isolated from Cedrelopsis grevei alongside other compounds, subsequent anti-inflammatory testing focused on other isolates from the plant, not on this compound. scielo.org.mxnih.gov

Specific data on the binding of this compound to cellular receptors and any subsequent modulation of their activity is not well-documented in available research.

One encyclopedic reference on traditional Chinese medicines lists this compound in the context of cytotoxic, estrogen α-receptor-binding assays and estrogen β-receptor-binding assays. nih.gov However, the specific results of these assays, such as binding affinity (e.g., Kd or IC50 values) or whether this compound acts as an agonist or antagonist, are not provided in the available literature. Without this detailed data, the nature and significance of any potential interaction with estrogen receptors remain unconfirmed.

Comprehensive studies detailing the dynamics of interactions between this compound and specific proteins are not currently available. Searches of protein interaction databases have not yielded specific, experimentally validated interaction partners for this compound. While computational or in silico docking studies have been performed on some compounds from Ptaeroxylon obliquum, these have not focused on this compound. nih.gov

Receptor Binding and Modulation by this compound

Cellular and Subcellular Effects of this compound

Information regarding the downstream effects of this compound on cellular processes, including signaling pathways and gene expression, is largely uninvestigated.

There is no direct evidence from the reviewed scientific literature that describes the impact of this compound on specific cellular signaling pathways. While many chromone (B188151) compounds are known to influence various signaling cascades, the specific effects of this compound have not been elucidated. thebiogrid.org

No studies were identified that have analyzed changes in gene expression at the cellular level following treatment with this compound. Therefore, the impact of this compound on the transcriptome remains unknown.

Advanced Analytical Method Development for Ptaeroglycol Characterization and Quantification

Chromatographic Methodologies for Ptaeroglycol Analysis

Chromatography is the cornerstone for isolating and analyzing this compound from complex matrices like plant extracts. The choice of technique depends on the analytical goal, whether it is qualitative identification, purity assessment, or precise quantification. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-high performance liquid chromatography (UPLC) are the most relevant methodologies.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC is a widely used technique for the analysis of chromones and other natural products due to its versatility and applicability to a wide range of polarities and molecular weights. scispace.com Method development for this compound involves a systematic optimization of chromatographic conditions to achieve adequate resolution, sensitivity, and reproducibility. asianjpr.com

The separation in HPLC is governed by the interactions between the analyte (this compound), the stationary phase (the column), and the mobile phase (the solvent). phenomenex.comlabtech.tn For a moderately polar compound like this compound, which contains a chromone (B188151) backbone and hydroxyl groups, reversed-phase HPLC is the most common approach. scispace.com

Stationary Phase Selection: The choice of stationary phase is critical. In reversed-phase HPLC, a non-polar stationary phase is used.

C18 (Octadecylsilane): This is the most popular and versatile stationary phase, providing strong hydrophobic retention suitable for a wide range of natural products. A C18 column would be a primary choice for initial method development for this compound.

C8 (Octylsilane): This phase is less retentive than C18 and can be useful if this compound elutes too slowly from a C18 column, offering shorter analysis times.

Phenyl-Hexyl: This stationary phase offers alternative selectivity through π-π interactions with the aromatic ring system of the this compound molecule, which can be beneficial for separating it from structurally similar isomers or congeners.

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier. labtech.tn

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. elementlabsolutions.com Their different physicochemical properties can significantly alter selectivity, and screening both is a key part of method development. elementlabsolutions.com Acetonitrile generally provides lower viscosity and better UV transparency.

Aqueous Phase and pH Control: The aqueous component is often water. The pH of the mobile phase is a critical parameter, especially for compounds with ionizable groups. asianjpr.com Although this compound's phenolic hydroxyl groups are weakly acidic, controlling the pH with a buffer (e.g., formate (B1220265) or acetate (B1210297) buffers) can ensure consistent retention times and improve peak shape by suppressing ionization. asianjpr.com Small amounts of acid, such as formic acid or trifluoroacetic acid (TFA), are often added to the mobile phase to achieve this. elementlabsolutions.com

Gradient Elution: For analyzing crude plant extracts containing compounds with a wide range of polarities, a gradient elution is typically employed. This involves changing the composition of the mobile phase during the run (e.g., increasing the percentage of the organic solvent) to ensure that both polar and non-polar compounds are eluted with good peak shape in a reasonable time.

Table 1: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Setting/Choice | Rationale |

| Mode | Reversed-Phase | Suitable for moderately polar compounds like chromones. |

| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | General-purpose, high-retention phase for natural products. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure sharp peaks and reproducible retention. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents; provide different selectivity. elementlabsolutions.com |

| Elution Mode | Gradient | Effective for separating complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm internal diameter column. |

| Column Temp. | 25-40 °C | Temperature control ensures retention time stability. |

| Detection | UV/PDA (e.g., 225 nm, 254 nm) | Chromones have strong UV absorbance. nuph.edu.ua |

Once separated by the HPLC column, this compound must be detected. As a chromone, this compound possesses a chromophore that absorbs light in the ultraviolet (UV) region, making UV-based detectors highly suitable. nuph.edu.ua

UV-Vis Detector: A standard UV-Vis detector measures absorbance at one or a few pre-selected wavelengths. m-pharmaguide.com For routine quantification where the identity of the this compound peak is already established, monitoring at its wavelength of maximum absorbance (λmax) provides high sensitivity. Common wavelengths for natural product screening include 220 nm and 254 nm. shimadzu.com

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), is a more advanced option that acquires the entire UV-Vis spectrum for every point in the chromatogram. shimadzu.comperkinelmer.com This provides significant advantages for method development and analysis of complex samples:

Peak Purity Assessment: The software can compare spectra across an eluting peak. If the spectra are consistent, it suggests the peak is pure. Spectral inconsistencies can indicate the presence of a co-eluting impurity. shimadzu.comsepscience.com

Compound Identification: The acquired UV spectrum of a peak can be compared against a library of spectra or with that of a known standard for tentative identification.

Optimal Wavelength Selection: The full spectral data allows for the selection of the optimal wavelength for quantification post-analysis, maximizing sensitivity for the compound of interest.

Table 2: Comparison of UV-Vis and PDA Detectors for this compound Analysis

| Feature | UV-Vis Detector | Photodiode Array (PDA) Detector |

| Data Acquisition | Measures absorbance at discrete, pre-set wavelengths. m-pharmaguide.com | Acquires a full UV-Vis spectrum at each time point. shimadzu.com |

| Primary Use | Routine quantitative analysis of known compounds. | Method development, peak purity analysis, compound identification. perkinelmer.com |

| Information Provided | Chromatogram (Absorbance vs. Time). | Chromatogram and UV-Vis spectra for each peak. |

| Peak Purity | Cannot be directly assessed. | Can be assessed by comparing spectra across the peak. sepscience.com |

| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex data analysis. |

Stationary Phase and Mobile Phase Optimization for this compound Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It has been employed in the analysis of various constituents from Ptaeroxylon obliquum. researchgate.netmdpi.comresearchgate.net For a compound to be suitable for GC analysis, it must be volatile and thermally stable.

This compound, with its multiple hydroxyl groups, has relatively low volatility and may degrade at the high temperatures used in the GC injection port and column. Therefore, a chemical derivatization step is often necessary prior to analysis. Silylation, which involves reacting the hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile and stable trimethylsilyl (B98337) (TMS) ethers, is a common strategy.

Once derivatized, the compound is separated on a capillary GC column (typically a low-polarity phase like DB-5ms). The eluting compounds enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern acts as a chemical "fingerprint" that can be compared to spectral libraries (like NIST or Wiley) for identification.

Ultra-High Performance Liquid Chromatography (UPLC) for this compound Analysis

Ultra-high performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. This technology offers substantial improvements in analytical performance. Research on related compounds from Ptaeroxylon obliquum, such as obliquumol, has successfully utilized UPLC systems, often coupled with mass spectrometry, for quantification. up.ac.zaresearchgate.netresearchgate.net

The primary advantages of UPLC for the analysis of this compound in complex plant extracts include:

Higher Resolution: The smaller particles provide much greater separation efficiency, allowing for better resolution of closely eluting compounds.

Faster Analysis: The high pressures allow for higher flow rates, drastically reducing run times from tens of minutes in HPLC to just a few minutes in UPLC without sacrificing resolution.

Increased Sensitivity: Peaks are taller and narrower, which leads to improved signal-to-noise ratios and lower detection limits.

These features make UPLC an ideal platform for high-throughput screening and for resolving the complex phytochemical profile of extracts that contain this compound.

Table 3: Comparison of HPLC and UPLC for this compound Analysis

| Parameter | Conventional HPLC | UPLC (UHPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Speed | Slower (15-60 min) | Faster (1-10 min) |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry Platforms in this compound Quantitative Analysis

While UV-based detectors are effective, mass spectrometry (MS) offers unparalleled selectivity and sensitivity, making it the gold standard for quantitative analysis, especially at low concentrations or in complex matrices. When coupled with a chromatographic inlet like HPLC or UPLC (LC-MS), it becomes a powerful tool for quantitative analysis.

For quantitative purposes, tandem mass spectrometry (MS/MS) platforms, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) mass spectrometer, are often used. up.ac.zaresearchgate.net The UPLC-MS/MS technique has been successfully developed for the quantification of related chromones from Ptaeroxylon obliquum. researchgate.netresearchgate.net

The typical workflow for quantitative analysis of this compound using LC-MS/MS involves the following:

Ionization: this compound is ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Precursor Ion Selection: The first quadrupole selects the ion corresponding to the mass of this compound (the precursor ion).

Fragmentation: The selected precursor ion is fragmented in a collision cell to produce characteristic product ions.

Product Ion Monitoring: The third quadrupole selects one or more specific product ions for detection.

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to have both the correct precursor mass and produce the correct product ions to generate a signal. This virtually eliminates matrix interferences, leading to highly accurate and precise quantification, even at very low levels. High-resolution mass spectrometry (HRMS), available on platforms like Q-TOF, can provide highly accurate mass measurements, which further confirms the elemental composition and identity of the compound being quantified. up.ac.za

LC-MS/MS Method Development for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of trace-level compounds in complex mixtures due to its high sensitivity and selectivity. uliege.benih.gov The development of a robust LC-MS/MS method for this compound would involve the optimization of chromatographic separation and mass spectrometric detection.

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable for the separation of this compound from other matrix components. researchgate.netresearchgate.netresearchgate.net A C18 column is a common choice for the separation of chromones and other phenolic compounds. researchgate.netresearchgate.net The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. researchgate.netnih.gov

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is often effective for chromones. researchgate.net The optimization of MS parameters is crucial and would involve tuning the instrument to achieve the maximum signal intensity for this compound. This includes optimizing the capillary voltage, cone voltage, and gas flow rates.

Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. ddtjournal.com This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion. The selection of precursor and product ions is based on the fragmentation pattern of this compound, which would be determined by infusing a standard solution of the compound into the mass spectrometer.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10-90% B over 5 min |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 25 V |

| MRM Transition (Q1/Q3) | Hypothetical values based on this compound structure |

| - this compound | 251.1 -> 189.1 |

| Collision Energy | 15 eV |

| Dwell Time | 100 ms |

This table presents hypothetical yet scientifically plausible parameters for an LC-MS/MS method for this compound, as specific experimental data is not available in the public domain.

Data Independent Acquisition (DIA) and Data Dependent Acquisition (DDA) for this compound Profiling

Beyond targeted quantification, understanding the broader chemical profile of an extract containing this compound is often necessary. Data Independent Acquisition (DIA) and Data Dependent Acquisition (DDA) are two powerful untargeted and semi-targeted mass spectrometry techniques for this purpose. frontiersin.orgmetwarebio.com

Data Dependent Acquisition (DDA) , also known as shotgun proteomics, involves the mass spectrometer performing a survey scan to detect the most intense ions in the sample. lcms.czreddit.com The instrument then selects a predefined number of these "top" ions for fragmentation to generate MS/MS spectra. reddit.com This approach is excellent for identifying unknown compounds but can be biased towards the most abundant analytes, potentially missing lower-abundance compounds like this compound if they are not among the most intense ions. reddit.com

Data Independent Acquisition (DIA) , in contrast, fragments all ions within a specified mass-to-charge (m/z) range without prior selection. metwarebio.comchromatographyonline.comnih.gov This "unbiased" fragmentation provides a comprehensive digital map of all fragment ions in the sample, allowing for retrospective analysis of the data for the presence of specific compounds without the need for re-analysis. frontiersin.orgmetwarebio.com This makes DIA particularly useful for profiling complex mixtures and ensuring that data for lower-abundance compounds like this compound are captured. unifi.itrsc.org

Table 2: Comparison of DDA and DIA for this compound Profiling

| Feature | Data Dependent Acquisition (DDA) | Data Independent Acquisition (DIA) |

| Ion Selection | Selects most intense precursor ions | Fragments all ions in a predefined m/z window |

| Bias | Biased towards high-abundance compounds | Unbiased, comprehensive fragmentation |

| Reproducibility | Lower reproducibility | Higher reproducibility |

| Data Analysis | Simpler, direct spectral matching | More complex, requires spectral libraries or deconvolution algorithms |

| Suitability for this compound | Good for initial identification if abundant | Ideal for comprehensive profiling and detection in complex matrices |

Derivatization Strategies for Enhanced this compound Detection and Separation

Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical properties, such as volatility, chromatographic retention, and ionization efficiency. tandfonline.comnih.govjfda-online.com For this compound, which possesses hydroxyl functional groups, derivatization can be a valuable strategy.

Chemical Derivatization for Improved Chromatographic Resolution

In gas chromatography (GC), derivatization is often essential for non-volatile compounds like this compound. jfda-online.com By replacing the active hydrogens of the hydroxyl groups, the polarity of the molecule is reduced, and its volatility is increased, leading to better peak shapes and improved separation. gcms.czunt.edu

Silylation is a common derivatization technique where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. mdpi.comchromtech.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com

Acylation is another approach where the hydroxyl groups are converted to esters using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). gcms.czmdpi.comresearchgate.net This also reduces polarity and can improve chromatographic performance. gcms.cz

Table 3: Potential Derivatization Reactions for this compound for GC Analysis

| Derivatization Type | Reagent | Resulting Derivative | Benefit for Chromatography |

| Silylation | BSTFA | Trimethylsilyl ether | Increased volatility, reduced peak tailing |

| Acylation | TFAA | Trifluoroacetyl ester | Increased volatility, improved separation of isomers |

Reagents for Enhanced Ionization Efficiency of this compound in MS

In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance the ionization efficiency of an analyte, thereby increasing the sensitivity of the analysis. ddtjournal.comtandfonline.comnih.gov For a compound like this compound, which has hydroxyl groups but may not ionize with high efficiency, introducing a permanently charged or easily ionizable moiety can be beneficial.

Reagents that introduce a quaternary amine group, for example, can significantly enhance the signal in positive mode ESI. While not as common for phenolic compounds as for other classes of molecules, this strategy can be explored if high sensitivity is required.

More commonly for phenolic compounds, derivatization with reagents like dansyl chloride can be used. ddtjournal.com Dansyl chloride reacts with hydroxyl groups to form a derivative that has a tertiary amine, which is readily protonated, leading to a strong signal in positive ion mode ESI-MS. ddtjournal.com

Table 4: Illustrative Reagents to Enhance Ionization of this compound

| Reagent | Functional Group Targeted | Ionization Enhancement Mechanism |

| Dansyl Chloride | Hydroxyl | Introduces a readily ionizable tertiary amine group |

| 2-Fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | Introduces a positively charged pyridinium (B92312) group |

| Isonicotinoyl chloride (INC) | Hydroxyl | Introduces a pyridine (B92270) ring that can be readily protonated |

The application of these specific reagents to this compound would require experimental validation to confirm their efficacy.

Theoretical and Computational Studies of Ptaeroglycol

Quantum Chemical Calculations on Ptaeroglycol Structure and Reactivity

Density Functional Theory (DFT) Applications for this compound Molecular Orbitals and Electronic Structure

Although no specific Density Functional Theory (DFT) studies on this compound have been published, this computational quantum mechanical modeling method is a primary tool for investigating the electronic structure of molecules. bohrium.comd-nb.info For a molecule like this compound, DFT calculations would be employed to determine its ground-state electronic structure, providing a detailed picture of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a compound. A smaller energy gap generally indicates higher reactivity. Furthermore, DFT allows for the calculation of various electronic properties, including electron density distribution, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and thus predicting how the molecule might interact with other chemical species. For similar chromone (B188151) derivatives, DFT has been used to calculate these properties to understand their biological activities. d-nb.inforesearchgate.net

Table 7.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Measures the molecule's overall polarity |

| Molecular Electrostatic Potential | (Map Visualization) | Predicts sites for electrophilic and nucleophilic attack |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific computational experiments.

Ab Initio Methods for this compound Conformational Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are powerful tools for performing conformational analysis. For a molecule with rotatable bonds like this compound, these methods can be used to calculate the potential energy surface by systematically changing dihedral angles. This process identifies the most stable conformations (energy minima) and the transition states between them.

While no specific ab initio conformational analysis of this compound is documented, such studies are crucial for understanding its three-dimensional structure, which in turn influences its biological activity. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. This information is vital for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govejbiotechnology.infoup.ac.za While specific MD simulations for this compound are not found in the literature, this technique is widely applied to understand how a small molecule like this compound would behave in a biological environment, such as in the presence of proteins or in solution.

This compound-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies would be performed to predict how it might bind to the active site of a target protein. Such studies have been conducted for other compounds isolated from Ptaeroxylon obliquum to predict their interaction with proteins relevant to conditions like Alzheimer's disease. mdpi.comsurrey.ac.uk

Following docking, the binding affinity, which quantifies the strength of the interaction, can be predicted using scoring functions or more rigorous methods like free energy calculations. These predictions are crucial in drug discovery for identifying potential drug candidates.

Table 7.2: Illustrative this compound-Protein Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | (Value) | (List of Amino Acids) |

| Protein B | (Value) | (List of Amino Acids) |

| Protein C | (Value) | (List of Amino Acids) |

Note: This table is illustrative. The data requires specific docking and binding affinity calculations of this compound with defined protein targets.

Solvation Effects on this compound Behavior

The behavior and properties of a molecule can be significantly influenced by the solvent it is in. surrey.ac.uk MD simulations are an excellent tool for studying these solvation effects explicitly. By simulating this compound in a box of solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

These simulations can provide insights into the solubility of this compound and how solvation or desolvation processes might impact its binding to a receptor. The stability of a molecule and its reaction rates can be altered by the differential solvation of reactants and products or the transition state. surrey.ac.uk

Computational Prediction of this compound Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. bohrium.com

For this compound, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies. DFT methods are commonly used for this purpose. d-nb.info The calculated spectra can aid in the interpretation of experimental spectra and the structural elucidation of the compound. While the experimental spectra for this compound have been used for its initial characterization, published computational predictions of these spectra are not available. researchgate.net

Ecological and Biosystematic Significance of Ptaeroglycol

Ptaeroglycol within the Context of Plant Secondary Metabolites

This compound is a notable chromone (B188151), a class of oxygen-containing heterocyclic compounds, that functions as a secondary metabolite in the plants where it is found. ijmrset.com Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. rjas.rowikipedia.org Instead, these molecules play a crucial role in the plant's interaction with its environment. rjas.roslideshare.net

The production of secondary metabolites, such as this compound, is often triggered by environmental stressors, including pathogen attack, herbivory, and nutrient depletion. rjas.roatlantis-press.com These compounds are synthesized through various biosynthetic pathways, often originating from primary metabolism. atlantis-press.com For instance, many phenolic compounds, a broad category that includes chromones, are derived from the shikimic acid pathway. atlantis-press.com

Secondary metabolites can be broadly categorized into three main groups based on their biosynthetic origins: flavonoids and other phenolic compounds, terpenoids, and nitrogen-containing compounds like alkaloids. wikipedia.orgatlantis-press.com this compound falls within the phenolic compound category. These compounds are characterized by an aromatic ring with one or more hydroxyl groups and can range from simple molecules to complex polymers. rjas.ro

The primary functions of these compounds are often defensive. slideshare.net They can act as deterrents to herbivores and pathogens, protecting the plant from being eaten or infected. rjas.ronih.gov Some secondary metabolites also attract pollinators or symbiotic microorganisms, while others can inhibit the growth of competing plants (allelopathy). wikipedia.orguv.mx

Chemotaxonomic Implications of this compound Distribution in Cedrelopsis and Ptaeroxylon Genera

The distribution of this compound and related compounds has significant implications for the classification of the plant genera Cedrelopsis and Ptaeroxylon. plante-essentielle.comukzn.ac.za Historically, the taxonomic placement of these genera has been a subject of debate, with proposals suggesting their inclusion in families such as Meliaceae, Sapindaceae, or Rutaceae. plante-essentielle.com However, chemical evidence has played a pivotal role in refining their classification.

Cedrelopsis, a genus endemic to Madagascar, and Ptaeroxylon, a monotypic genus from South Africa, have been found to be chemically similar. ukzn.ac.za Both genera produce a range of chromones, including this compound. plante-essentielle.comukzn.ac.za This shared chemical profile is a key piece of evidence supporting the close relationship between the two genera. plante-essentielle.com

The presence of this compound and other chromones like ptaeroxylin (B86782) and alloptaeroxylin (B1642927) in both Cedrelopsis grevei and Ptaeroxylon obliquum distinguishes them from the Meliaceae family, which is known for producing different types of secondary metabolites, such as limonoids. plante-essentielle.comresearchgate.net This chemical distinction has led to the proposal of a separate family, Ptaeroxylaceae, to accommodate Cedrelopsis and Ptaeroxylon. plante-essentielle.com The unique chemical signature of these plants, rich in specific chromones and unusual coumarins, provides a strong argument for this taxonomic placement. plante-essentielle.com

The following table summarizes the distribution of this compound and related chromones in the two genera, highlighting their chemotaxonomic link.

| Compound | Cedrelopsis grevei | Ptaeroxylon obliquum | Reference |

| This compound | Present | Present | plante-essentielle.comukzn.ac.za |

| Ptaeroxylin | Present | Present | plante-essentielle.com |

| Alloptaeroxylin | Present | Present | plante-essentielle.com |

| Greveiglycol | Present | Absent | plante-essentielle.com |

| Ptaeroxylinol | Present | Present | ukzn.ac.za |

Hypothesized Ecological Role of this compound in Plant Defense Mechanisms

The presence of this compound in Cedrelopsis and Ptaeroxylon strongly suggests it plays a role in the plant's defense mechanisms, a common function of secondary metabolites. rjas.roslideshare.net While direct studies on the specific ecological functions of this compound are limited, its chemical nature as a chromone provides clues to its potential roles.

Plants have evolved a multi-layered defense system against herbivores and pathogens. frontiersin.org This includes the production of a vast array of secondary metabolites that can act as toxins, deterrents, or signaling molecules. nih.govmdpi.com Phenolic compounds, the class to which this compound belongs, are well-known for their defensive properties. rjas.ro

The production of these defense compounds is often induced or increased in response to an attack. mdpi.com Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) play a key role in regulating these defense responses. nih.gov It is plausible that the biosynthesis of this compound is similarly regulated and that its concentration in the plant tissues increases upon herbivore feeding or pathogen infection.

The potential defensive roles of this compound can be hypothesized as follows:

Anti-herbivory: Many chromones exhibit insecticidal or anti-feedant properties. This compound may deter herbivores from feeding on the plant tissues of Cedrelopsis and Ptaeroxylon.

Antimicrobial Activity: Chromones are also known to possess antifungal and antibacterial properties. mdpi.com this compound could therefore help protect the plant from a variety of microbial pathogens.

Allelopathy: Some secondary metabolites can inhibit the growth of neighboring plants, reducing competition for resources. uv.mx While not directly studied for this compound, this is a possible ecological function.

Further research is needed to elucidate the specific ecological roles of this compound. However, based on its chemical class and the established functions of plant secondary metabolites, it is highly likely that this compound is an integral part of the chemical defense arsenal (B13267) of Cedrelopsis and Ptaeroxylon.

Current Research Gaps and Future Directions for Ptaeroglycol Investigation

Unresolved Aspects in Ptaeroglycol Biosynthesis

The biosynthetic pathway of this compound is a key area with significant unanswered questions. While the general origin of chromones often involves the acetate-malonate pathway, the specific enzymatic steps and regulatory mechanisms leading to the unique structure of this compound are largely unelucidated.

A major gap is the identification and characterization of the specific enzymes, such as polyketide synthases (PKSs), cyclases, and tailoring enzymes, responsible for constructing the this compound scaffold. Understanding how these enzymes orchestrate the assembly from simple precursors like acetyl-CoA and malonyl-CoA is crucial. wikipedia.orgnih.gov Future research should focus on genome mining of Ptaeroxylon obliquum to identify candidate genes involved in its biosynthesis. biorxiv.org Techniques like gene silencing or overexpression in the host plant or a heterologous system could then validate the function of these genes.

Challenges in this compound Total Synthesis

The total synthesis of this compound presents its own set of challenges, hindering the production of sufficient quantities for comprehensive biological evaluation. While the synthesis of chromone (B188151) cores is well-established, the specific substitution pattern and stereochemistry of this compound add layers of complexity.

A primary hurdle is the stereoselective construction of the diol side chain. Developing efficient and scalable synthetic routes that control the stereochemistry at these centers is a significant challenge for organic chemists. caltech.educam.ac.uk Future synthetic strategies could explore the use of modern catalytic asymmetric reactions to set these stereocenters with high fidelity. nih.gov

Interactive Table: Key Challenges in this compound Total Synthesis

| Challenge | Description | Potential Future Approaches |

| Stereocontrol | Achieving the correct stereochemistry of the diol side chain is difficult and often requires multiple steps. | Development of novel asymmetric catalysts; Use of chiral pool synthesis. |

| Step Economy | Current synthetic routes are often long and inefficient, leading to low overall yields. | Designing more convergent and modular synthetic strategies; Employing tandem reactions. |

| Scalability | Laboratory-scale syntheses are often not readily adaptable to large-scale production needed for extensive studies. | Process optimization; Development of flow chemistry approaches. |

Advanced Approaches for Elucidating this compound's Comprehensive Molecular Action

While some biological activities of extracts from Ptaeroxylon obliquum have been reported, the specific molecular mechanism of action for this compound remains largely unknown. mdpi.com Future research must move beyond simple in vitro assays to more sophisticated, systems-level approaches to understand its biological effects.

A key future direction is the use of "drug elucidation" strategies, which employ model organisms to uncover the complex biological effects of compounds. nih.gov Techniques like chemoproteomics and thermal proteome profiling can be used to identify the direct protein targets of this compound within a cell. This can provide unbiased insights into its mechanism of action.

Furthermore, integrating multi-omics data, such as transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding. nih.govbiorxiv.org By observing the global changes within a biological system upon treatment with this compound, researchers can construct detailed molecular networks and identify key pathways that are perturbed. medalionjournal.compnas.org This approach can reveal not only the primary targets but also the downstream effects and potential polypharmacology of the compound. biorxiv.org

Novel Analytical Platforms for this compound Profiling

The detection and quantification of this compound in complex mixtures, such as plant extracts, require sensitive and selective analytical methods. While standard techniques like HPLC are useful, there is a need for more advanced platforms. tandfonline.comnih.govijpsjournal.com

Future advancements lie in the hyphenation of chromatographic techniques with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., LC-HRMS-SPE-NMR). nih.gov These integrated platforms provide not only quantitative data but also rich structural information, which is invaluable for the identification of this compound and its metabolites in biological matrices. nih.govmdpi.com

Metabolomics-based approaches are also a promising future direction. By creating a detailed chemical profile of Ptaeroxylon obliquum extracts, researchers can identify this compound and other related compounds, and see how their levels change under different conditions. medalionjournal.com This can aid in understanding its biosynthesis and ecological role. The development of portable and in-situ analytical techniques could also facilitate rapid screening of plant material in the field. mdpi.com

Interactive Table: Comparison of Analytical Platforms for this compound Analysis

| Platform | Advantages | Limitations | Future Outlook |

| HPLC-UV | Robust, quantitative, widely available. | Limited structural information, lower sensitivity for trace amounts. | Continued use for routine quantification. |

| LC-MS | High sensitivity and selectivity, provides molecular weight information. | Ion suppression effects, requires authentic standards for confirmation. | Increased use of HRMS for accurate mass and formula determination. |

| LC-NMR | Provides detailed structural information without the need for fragmentation. | Lower sensitivity compared to MS, higher instrumentation cost. | Application in structural elucidation of novel this compound derivatives. |

| Metabolomics (LC-HRMS/NMR) | Comprehensive profiling of metabolites, enables pathway analysis. | Complex data analysis, requires specialized bioinformatics tools. mdpi.com | Integration with other 'omics' data for a systems biology understanding. |

Emerging Theoretical and Computational Techniques for this compound Research

Computational chemistry offers powerful tools to complement experimental research on this compound. perlego.comelsevier.com These techniques can provide insights into its structure, properties, and interactions at a molecular level, often saving time and resources. perlego.combooktopia.com.au

One key area for future computational work is in predicting the structure and properties of this compound and its potential metabolites. Quantum mechanical calculations can be used to determine its stable conformations, spectroscopic properties, and reactivity. This information can aid in its structural elucidation and in understanding its chemical behavior.

Molecular docking and molecular dynamics simulations are another promising avenue. medalionjournal.com These methods can be used to predict how this compound interacts with potential protein targets, providing hypotheses about its mechanism of action that can then be tested experimentally. medalionjournal.com As computational power and algorithms improve, these in silico screening methods will become increasingly predictive and valuable in natural product research. perlego.comelsevier.com Furthermore, computational approaches can aid in the analysis of large datasets generated from 'omics' studies, helping to identify significant patterns and generate new hypotheses. medalionjournal.commdpi.com

Q & A

Q. What are the molecular structure and known pharmacological activities of Ptaeroglycol?

this compound (C₁₅H₁₄O₆) is a yellowish amorphous solid with a melting point of 234°C. It exhibits cytotoxic activity against HeLa cells (ID₅₀ = 5 μg/mL) and antibacterial effects against Staphylococcus aureus and Bacillus globisporus at 5 mg/mL . Researchers should verify these properties using spectroscopic techniques (e.g., NMR, mass spectrometry) and compare results with published data to ensure reproducibility .

Q. What natural sources yield this compound, and how can its extraction be optimized?

The compound is isolated from Ptaeroxylon obliquum and Mneorum pulverulentum. Basic extraction protocols involve alcohol-based solvents, but optimization may require testing variables like solvent polarity, temperature, and extraction duration. Preliminary studies should include yield calculations and purity assessments via HPLC .

Q. What experimental models are suitable for preliminary screening of this compound’s bioactivity?

In vitro cytotoxicity assays (e.g., HeLa cells) and agar diffusion tests for antibacterial activity are standard. Researchers must adhere to cell culture protocols, include positive controls (e.g., doxorubicin for cytotoxicity), and validate results with triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ID₅₀ values for this compound’s cytotoxicity?

Discrepancies may arise from differences in cell line subtypes, assay conditions (e.g., incubation time, nutrient media), or statistical methods. A meta-analysis of existing data, coupled with standardized replication studies using WHO-recommended cell lines, can clarify inconsistencies. Statistical tools like ANOVA should assess inter-study variability .

Q. What mechanistic studies are needed to elucidate this compound’s cytotoxic pathways?

Advanced approaches include:

- Molecular docking to predict interactions with apoptosis-related proteins (e.g., Bcl-2).

- Gene expression profiling (RNA-seq) to identify dysregulated pathways in treated cells.

- Flow cytometry to quantify apoptosis/necrosis ratios. Methodological rigor requires validation with knockout cell models and dose-response curves .

Q. How can this compound’s bioavailability be improved for in vivo studies?

Strategies include:

- Nano-encapsulation to enhance solubility.

- Pharmacokinetic profiling in rodent models to assess absorption and half-life.

- Prodrug synthesis to modify functional groups for better membrane permeability. Researchers must comply with ethical guidelines for animal studies and use LC-MS/MS for metabolite detection .

Q. What analytical methods validate this compound’s structural stability under varying conditions?

Accelerated stability studies (e.g., exposure to heat, light, pH extremes) paired with:

- HPLC-DAD for degradation product analysis.

- X-ray crystallography to confirm structural integrity.

- FTIR to monitor functional group changes. Data should be analyzed using chemometric tools to identify degradation pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism can apply log-transformations and confidence interval analyses. Report effect sizes and p-values with corrections for multiple comparisons .

Q. How should researchers design comparative studies between this compound and its synthetic analogs?

- Structure-activity relationship (SAR) studies : Systematically modify functional groups and test bioactivity.

- Synergy assays : Check combinatorial effects with existing drugs (e.g., checkerboard assays for antibacterial synergy).

- Crystallographic comparisons : Resolve 3D structures to correlate modifications with activity .

Q. What protocols ensure ethical sourcing and identification of plant-derived this compound?

- Voucher specimens : Deposit plant samples in herbaria with accession numbers.

- DNA barcoding : Confirm species identity using rbcL or matK gene markers.

- Ethnopharmacological records : Document traditional uses to align with Nagoya Protocol compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.